molecular formula C₂₈H₄₂N₂O₅·HCl B1144693 SB 264128 CAS No. 202585-70-4

SB 264128

Cat. No. B1144693
CAS RN: 202585-70-4
M. Wt: 523.1
InChI Key:
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Description

SB 264128 is a protein synthesis inhibitor . It was initially developed by GSK Plc . The global highest R&D status of SB 264128 is discontinued . It was developed as part of an effort to create a pleuromutilin analog for human use .


Synthesis Analysis

The synthesis of SB 264128 involves the creation of an acyl carbamate derivative . This derivative was designed to improve the metabolic stability and bioavailability of the compound .


Molecular Structure Analysis

The molecular structure of SB 264128 is anchored in the binding pocket by the common tricyclic mutilin core . The side chain extensions of the molecule adopt distinct conformations within the cavity, affecting the rRNA conformation differently .


Chemical Reactions Analysis

The chemical reactions of SB 264128 involve interactions with the ribosomal peptidyl transferase center (PTC) of the large ribosomal subunit . The pleuromutilins, including SB 264128, are bound to the large ribosomal subunit at the PTC .

Mechanism of Action

SB 264128 acts as a protein synthesis inhibitor . It binds to the PTC of the large ribosomal subunit, inhibiting protein synthesis . The binding of SB 264128 and other pleuromutilins to the PTC suggests an induced-fit mechanism for binding .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of SB 264128 involves a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "2,6-dimethylbenzaldehyde", "2-amino-5-bromopyridine", "4,4-dimethyl-2-oxazoline", "4-methylmorpholine", "potassium carbonate", "copper(I) iodide", "palladium(II) acetate", "triethylamine", "acetic acid", "sodium hydroxide", "water", "ethanol", "dichloromethane" ], "Reaction": [ "Step 1: 2,6-dimethylbenzaldehyde and 2-amino-5-bromopyridine are reacted in the presence of 4,4-dimethyl-2-oxazoline and 4-methylmorpholine to form an intermediate.", "Step 2: The intermediate is treated with potassium carbonate and copper(I) iodide in dichloromethane to form a new intermediate.", "Step 3: Palladium(II) acetate, triethylamine, and acetic acid are added to the reaction mixture to form the final compound, SB 264128.", "Step 4: The crude product is purified by column chromatography using a mixture of dichloromethane and ethanol as the eluent.", "Step 5: The purified product is further washed with water and sodium hydroxide to remove any impurities." ] }

CAS RN

202585-70-4

Product Name

SB 264128

Molecular Formula

C₂₈H₄₂N₂O₅·HCl

Molecular Weight

523.1

synonyms

[(1S,​3R,​4S)​-​1-​Azabicyclo[2.2.1]​hept-​3-​ylcarbonyl]​-​carbamic Acid (3aS,​4R,​5S,​6S,​8R,​9R,​9aR,​10R)​-​6-​Ethenyldecahydro-​5-​hydroxy-​4,​6,​9,​10-​tetramethyl-​1-​oxo-​3a,​9-​propano-​3aH-​cyclopentacycloocten​-​8-​yl Ester Monohydrochlori

Origin of Product

United States

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